
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
Vue d'ensemble
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, also known as GLCNAC1-ALPHA-4MU, is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome . This compound is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is C18H21NO8 . The formal name is 7-[[2-(acetylamino)-2-deoxy-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one . The InChi Code is InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 .Chemical Reactions Analysis
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .Physical And Chemical Properties Analysis
The compound is a solid in form . It has a molecular weight of 379.4 . It is soluble in DMF and DMSO at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a λmax of 203, 318 nm .Applications De Recherche Scientifique
Hexosaminidase Assays
Specific Scientific Field
Biochemistry, specifically enzymology.
Application Summary
This compound is used as a fluorogenic substrate in hexosaminidase assays . Hexosaminidases are lysosomal enzymes that remove terminal β-glycosidically bound N-acetylglucosamine and N-acetylgalactosamine residues from a number of glycoconjugates .
Methods of Application
The assay uses the conventional fluorogenic substrate 4-methylumbelliferyl-2-acetamido-2-deoxy-β-d-glucopyranoside (MUG). However, fluorescent detection of the released 4-methylumbelliferone is not carried out at an alkaline pH as usual, where the fluorophor is present in anionic form .
Results or Outcomes
The assay is particularly important for the diagnosis of a family of lysosomal storage disorders, the GM2 gangliosidoses that result from inherited β-hexosaminidase deficiency .
Measuring N-Acetylglucosaminidase Activity in Cultured Cells
Specific Scientific Field
Cell Biology and Biochemistry.
Application Summary
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is used as a fluorogenic substrate to quantitatively assess N-acetylglucosaminidase (NAG) activity in cultured cells .
Methods of Application
This procedure is based on the use of the fluorogenic NAG substrate, 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG), in a one-step cell assay that does not require cell disruption or post-assay normalization and that employs a low number of cells in 96-well plate format .
Results or Outcomes
The NAG one-step cell assay greatly discriminates between wild-type and MPS IIIB patient-derived fibroblasts, thus providing a rapid method for the detection of deficiencies in NAG activity .
Diagnosis of Sanfilippo B Syndrome
Specific Scientific Field
Medical Diagnostics, specifically Genetic Disorders.
Application Summary
This compound is used as a substrate to test for Sanfilippo B Syndrome , a type of Mucopolysaccharidosis (MPS) which is a metabolic disorder caused by the absence or malfunctioning of lysosomal enzymes needed to break down molecules called glycosaminoglycans.
Methods of Application
The diagnosis is typically confirmed by measuring the enzyme activity in the patient’s blood or cells. The compound is used as a substrate and the enzyme activity is measured based on the amount of product formed .
Results or Outcomes
A significantly lower enzyme activity compared to normal levels confirms the diagnosis of Sanfilippo B Syndrome .
Measurement of β-N-acetylhexosaminidase Activity
Specific Scientific Field
Environmental Science and Biochemistry.
Application Summary
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide has been used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates .
Methods of Application
The compound is used as a fluorogenic substrate in the acidic chitinase activity assay . The enzyme activity is measured based on the amount of fluorescent product formed.
Results or Outcomes
The results provide insights into the enzymatic activity in the water samples, which can be used for environmental monitoring and assessment .
Propriétés
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-LHKMKVQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



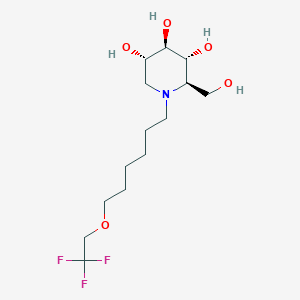
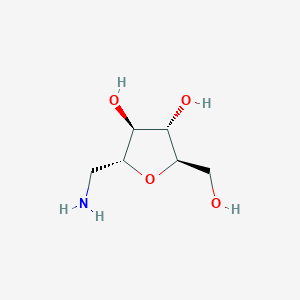
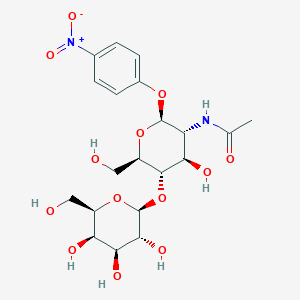
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
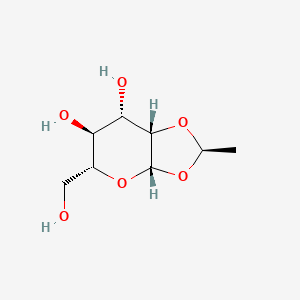
![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

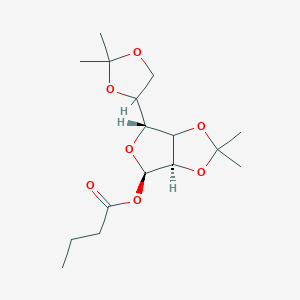

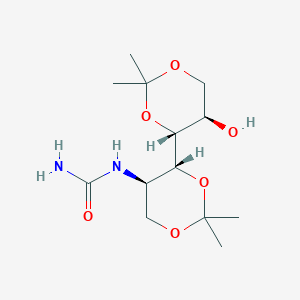
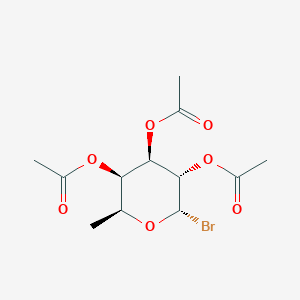

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)